molecular formula C22H15FN4O6S B2601914 ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-49-0

ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2601914
CAS No.: 851949-49-0
M. Wt: 482.44
InChI Key: OSSCSNPBXMOLDB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 3, a 4-nitrobenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its crystallographic analysis likely employs programs such as SHELX for structure refinement .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-3-7-15(8-4-12)27(31)32)17(16)21(29)26(25-18)14-9-5-13(23)6-10-14/h3-11H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSCSNPBXMOLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thieno[3,4-d]pyridazine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group in the thieno[3,4-d]pyridazine core can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The presence of the nitrobenzamido group allows the compound to form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thieno[3,4-d]pyridazine scaffold is shared among analogs, but substituents at positions 3 and 5 critically influence physicochemical and biological properties. Below is a comparative analysis with a closely related compound from :

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight Key Features
Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) 4-Fluorophenyl 4-Nitrobenzamido C₂₃H₁₇FN₄O₆S 502.46 g/mol Electron-withdrawing nitro group; fluorinated aryl enhances lipophilicity.
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Analog) 4-Chlorophenyl 3,5-Dimethoxybenzamido C₂₄H₂₀ClN₃O₆S 513.95 g/mol Electron-donating methoxy groups; chlorinated aryl increases steric bulk.

Substituent-Driven Property Differences

Electron Effects: The 4-nitrobenzamido group in the target compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions.

Lipophilicity and Bioavailability :

  • The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability. The 4-chlorophenyl substituent in the analog has higher steric bulk and slightly greater hydrophobicity (logP ~2.8), which may reduce solubility but improve target binding in hydrophobic pockets .

Crystallographic and Conformational Analysis: The thieno[3,4-d]pyridazine core’s puckering (non-planar conformation) can be quantified using Cremer-Pople coordinates . Substituents like nitro or methoxy groups may influence ring planarity, affecting packing efficiency and crystal stability. For example, steric clashes from 3,5-dimethoxy groups in the analog could induce greater puckering compared to the target compound.

Research Findings and Data Gaps

Biological Activity: No direct studies on the target compound’s efficacy or toxicity were found. However, analogs with nitro or chlorophenyl groups have shown activity against bacterial pathogens and cancer cell lines in unrelated studies.

Future Directions :

  • Synthesis and testing of these compounds against kinase targets (e.g., EGFR, VEGFR) are warranted. Comparative studies on solubility, stability, and bioavailability would clarify substituent effects.

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-(4-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851949-49-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its structural versatility and biological significance.

Molecular Formula

  • C : 17
  • H : 15
  • F : 1
  • N : 3
  • O : 4

Molecular Weight

  • Molecular Weight : 360.3 g/mol

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as an allosteric modulator on various receptors, influencing signal transduction pathways related to inflammation and cell proliferation.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • A study demonstrated that derivatives of thieno[3,4-d]pyridazines showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Antiviral and Anti-inflammatory Properties

The compound is also being investigated for its antiviral and anti-inflammatory effects:

  • Preliminary studies indicate that it may inhibit viral replication and modulate inflammatory responses in vitro, making it a candidate for further pharmacological development .

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of thieno[3,4-d]pyridazine derivatives on human cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 25 µM against various cancer types.

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF720
Ethyl ThienoA54912

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar thieno[3,4-d]pyridazine derivatives. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in treated macrophages.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150100
Ethyl Thieno7040

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